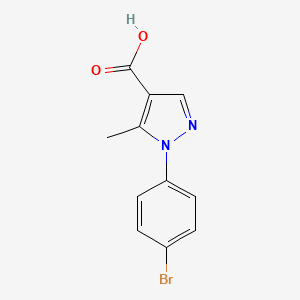
1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, is a derivative of pyrazole-4-carboxylic acid, which is a biologically significant molecule. Pyrazole derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications. Although the specific compound is not directly studied in the provided papers, related compounds with similar structures have been investigated, providing insights into the chemical and physical properties that could be extrapolated to the compound .
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the cyclocondensation of various reagents such as ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by hydrolysis to yield the corresponding carboxylic acid . The synthesis process is regiospecific, and the identification of the regioisomer is crucial, which can be confirmed by spectroscopic techniques and single-crystal X-ray analysis . The functionalization reactions of pyrazole carboxylic acids with other reagents, such as aminophenols, have also been explored, leading to the formation of carboxamides .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often determined using single-crystal X-ray diffraction techniques. The crystal packing can be stabilized by various intermolecular hydrogen bonds, such as O-H...O and O-H...S bonds . The molecular conformation and hydrogen bonding patterns can significantly influence the properties of the compound . Additionally, theoretical studies using density functional theory (DFT) can provide insights into the geometry optimization, NMR shielding constants, and electronic transitions within the molecule .
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can be studied through their functionalization reactions. For instance, the reaction of pyrazole-3-carboxylic acid with aminophenols leads to the formation of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides . The reaction mechanisms can be investigated using theoretical methods such as RHF/3-21G and RHF/6-31G, which help in understanding the interactions and transformations at the molecular level.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be characterized by various spectroscopic methods. FT-IR and NMR spectroscopy are commonly used to identify functional groups and molecular structure . Photophysical studies, including the measurement of emission spectra, extinction coefficients, and quantum yields, can reveal how the compound interacts with light and its behavior in different solvents . The nonlinear optical properties, such as hyperpolarizability, can be calculated to assess the potential of these compounds in electronic and photonic applications .
Wissenschaftliche Forschungsanwendungen
Structural and Spectral Studies
- Structural Analysis: The derivative 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was studied for its structural and spectral properties. The compound was characterized using NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction. Such studies are crucial for understanding the molecular structure and electronic properties of similar compounds (Viveka et al., 2016).
Applications in Nonlinear Optics
- Optical Nonlinearity: A novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates demonstrated significant optical nonlinearity, indicating potential use in optical limiting applications. This property is essential for developing materials that can protect sensitive optical devices from damage by intense light pulses (Chandrakantha et al., 2013).
Antifungal Activity
- Antifungal Properties: A study on 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides revealed moderate to excellent antifungal activities against several phytopathogenic fungi. This suggests potential use in agricultural or pharmaceutical applications for controlling fungal infections (Du et al., 2015).
Synthesis Methodology
- Modified Synthesis Techniques: Research has been conducted on modifying the synthesis process of variably substituted pyrazoles, which could enhance the efficiency and yield of related compounds like 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. Such advancements are crucial for industrial-scale production (Khan et al., 2005).
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-5-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-7-10(11(15)16)6-13-14(7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUOEOFQYJPQOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377775 |
Source


|
| Record name | 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
187998-44-3 |
Source


|
| Record name | 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 187998-44-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

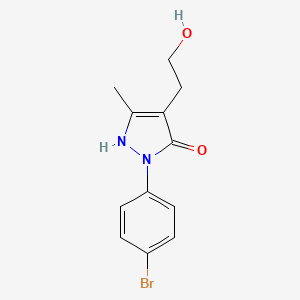
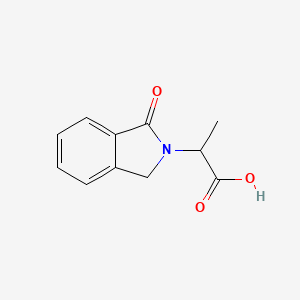
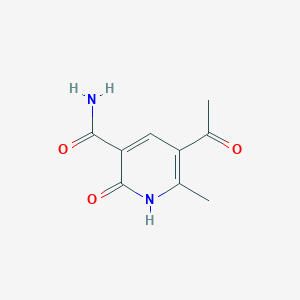
![3-[2-(4-methylphenoxy)phenyl]propanoic Acid](/img/structure/B1333090.png)
![3-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B1333092.png)
![2-(Tert-butylsulfonyl)-2-{2-[4-(methylsulfanyl)phenyl]hydrazono}acetonitrile](/img/structure/B1333097.png)
![2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B1333108.png)
![2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1333110.png)
![1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1333112.png)
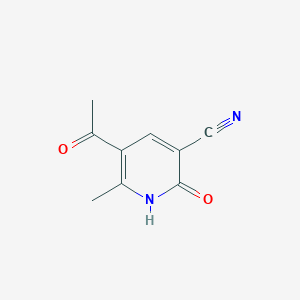
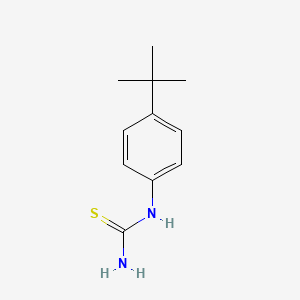
![6-Acetyl-7-[2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1333141.png)
![4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol](/img/structure/B1333150.png)
